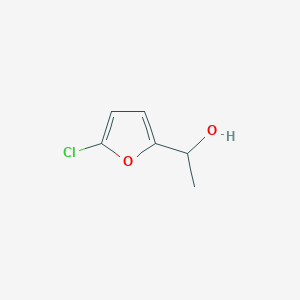
1-(5-Chlorofuran-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chlorofuran-2-yl)ethanol is an organic compound characterized by the presence of a furan ring substituted with a chlorine atom at the 5-position and an ethanol group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chlorofuran-2-yl)ethanol typically involves the chlorination of furan followed by the introduction of an ethanol group. One common method includes the reaction of 5-chlorofuran with ethylene oxide in the presence of a catalyst to yield this compound. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chlorofuran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a furan-2-yl ethanol derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used to replace the chlorine atom.
Major Products:
Oxidation: 5-Chlorofuran-2-carboxylic acid or 5-chlorofuran-2-carbaldehyde.
Reduction: Furan-2-yl ethanol.
Substitution: 1-(5-Aminofuran-2-yl)ethanol or 1-(5-Mercaptofuran-2-yl)ethanol.
Aplicaciones Científicas De Investigación
1-(5-Chlorofuran-2-yl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving furan derivatives.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its structural similarity to other biologically active furan derivatives.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 1-(5-Chlorofuran-2-yl)ethanol exerts its effects is primarily through its interaction with biological macromolecules. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the ethanol group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Furan-2-yl ethanol: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
5-Chlorofuran-2-carboxylic acid: Contains a carboxylic acid group instead of an ethanol group, leading to different chemical properties and applications.
1-(5-Bromofuran-2-yl)ethanol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
Uniqueness: 1-(5-Chlorofuran-2-yl)ethanol is unique due to the presence of both a chlorine atom and an ethanol group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.
Propiedades
Fórmula molecular |
C6H7ClO2 |
|---|---|
Peso molecular |
146.57 g/mol |
Nombre IUPAC |
1-(5-chlorofuran-2-yl)ethanol |
InChI |
InChI=1S/C6H7ClO2/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3 |
Clave InChI |
IZZJQEAJJKUCKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(O1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11791564.png)
![1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11791566.png)
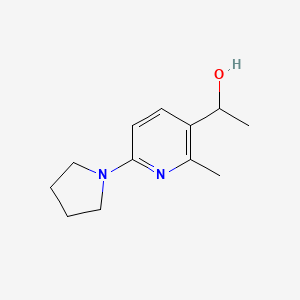
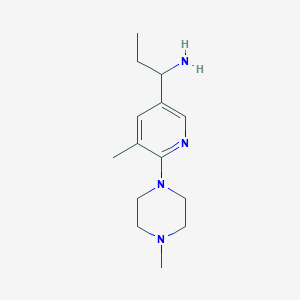
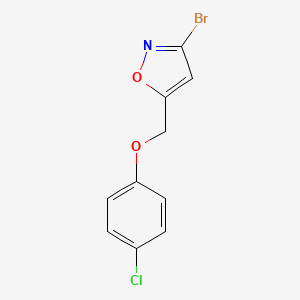
![(3-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B11791579.png)
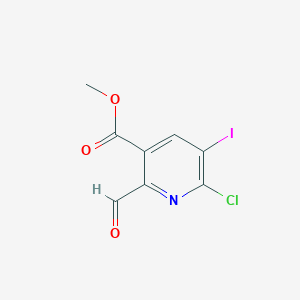
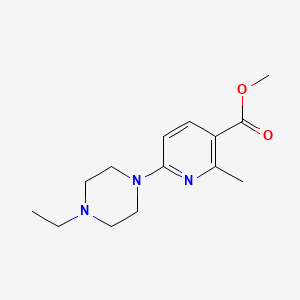


![2-Bromo-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B11791631.png)

